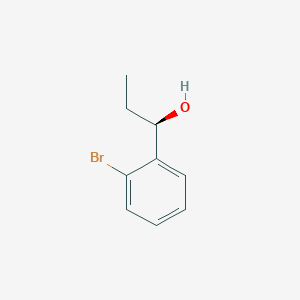
(R)-1-(2-broMophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-broMophenyl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxyl group attached to the first carbon of the propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-broMophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(2-broMophenyl)propan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of ®-1-(2-broMophenyl)propan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and enantioselective synthesis of the desired product. The reaction conditions, such as temperature, pressure, and catalyst loading, are optimized to achieve maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-broMophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like LiAlH4.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products Formed
Oxidation: ®-1-(2-broMophenyl)propan-1-one or ®-1-(2-broMophenyl)propanoic acid.
Reduction: ®-1-(2-broMophenyl)propane.
Substitution: ®-1-(2-azidophenyl)propan-1-ol or ®-1-(2-cyanophenyl)propan-1-ol.
Aplicaciones Científicas De Investigación
®-1-(2-broMophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of ®-1-(2-broMophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(2-chlorophenyl)propan-1-ol
- ®-1-(2-fluorophenyl)propan-1-ol
- ®-1-(2-iodophenyl)propan-1-ol
Uniqueness
®-1-(2-broMophenyl)propan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules. This makes ®-1-(2-broMophenyl)propan-1-ol a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C9H11BrO |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
(1R)-1-(2-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m1/s1 |
Clave InChI |
SMYHFDLFOKKDOO-SECBINFHSA-N |
SMILES isomérico |
CC[C@H](C1=CC=CC=C1Br)O |
SMILES canónico |
CCC(C1=CC=CC=C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





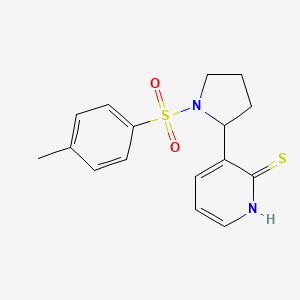
![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11822995.png)

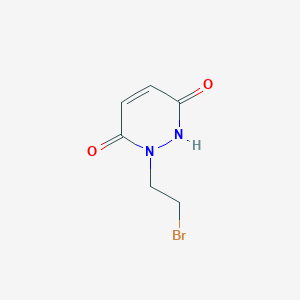
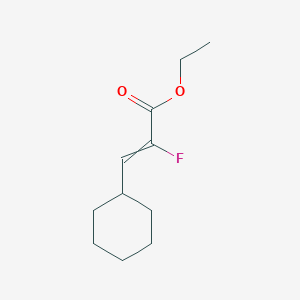
![6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)
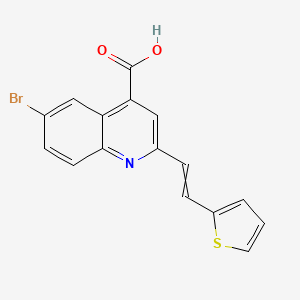
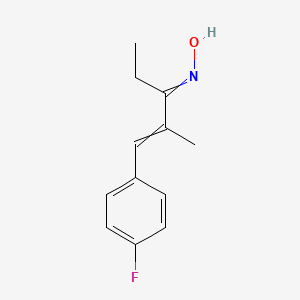
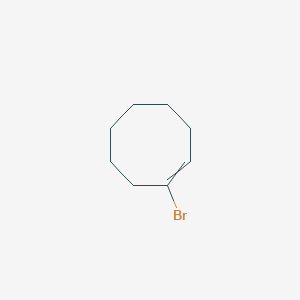
![3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid](/img/structure/B11823031.png)
![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11823033.png)
